molecular formula C6H14NO2Se+ B1211783 (3-Amino-3-carboxypropyl)dimethylselenonium CAS No. 7728-97-4

(3-Amino-3-carboxypropyl)dimethylselenonium

Cat. No. B1211783
CAS RN: 7728-97-4
M. Wt: 211.15 g/mol
InChI Key: QALHNGMTIIHGNI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Se-methylselenomethionine is a selenoamino acid that is selenomethionine in which the selanyl group has been methylated. It has a role as a plant metabolite. It is a selenoamino acid, a member of selenomethionines and an alpha-amino-acid cation. It derives from a selenomethionine.

Scientific Research Applications

Synthesis and Chemical Reactions

(3-Amino-3-carboxypropyl)dimethylselenonium is implicated in various chemical synthesis processes and reactions:

  • It is involved in direct amidation reactions of carboxylic acids with a broad range of amines. The process has been noted for its efficiency and low levels of racemization, highlighting its potential utility in the synthesis of complex organic compounds (Lanigan et al., 2013).
  • The compound plays a role in the generation of monomeric (amino)(carboxy) radicals. These radicals have shown stability in air, with some demonstrating half-lives of several days, suggesting their potential use in various organic and medicinal chemistry applications (Mahoney et al., 2015).

Medicinal Chemistry and Drug Development

  • (3-Amino-3-carboxypropyl)dimethylselenonium serves as a fundamental building block in medicinal chemistry. Its structure, featuring a combination of functional groups attached to a chiral core, makes it invaluable for the synthesis of complex molecules and drugs, reflecting its growing importance in hit-to-lead and lead optimization campaigns (Blaskovich, 2016).
  • It's also involved in the design and synthesis of novel NMDA receptor antagonists, highlighting its significance in the development of therapeutic agents targeting neurological disorders (Conti et al., 2004).

Advanced Material Science and Surface Chemistry

  • The compound is used in the fabrication of cotton fabrics with antimicrobial properties. The process involves carboxymethyl chitosan and quaternary ammonium salts, showcasing the compound's utility in developing materials with enhanced functional properties (Wang et al., 2021).
  • It contributes to the electrochemical investigation of surface attachment chemistry, specifically in the study of carbodiimide coupling reactions. This highlights its role in surface chemistry and the development of biosensing technologies (Booth et al., 2015).

properties

CAS RN

7728-97-4

Product Name

(3-Amino-3-carboxypropyl)dimethylselenonium

Molecular Formula

C6H14NO2Se+

Molecular Weight

211.15 g/mol

IUPAC Name

(3-amino-3-carboxypropyl)-dimethylselanium

InChI

InChI=1S/C6H13NO2Se/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/p+1

InChI Key

QALHNGMTIIHGNI-UHFFFAOYSA-O

SMILES

C[Se+](C)CCC(C(=O)O)N

Canonical SMILES

C[Se+](C)CCC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-3-carboxypropyl)dimethylselenonium
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(3-Amino-3-carboxypropyl)dimethylselenonium
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